molecular formula C18H35NO10 B10860046 (2R,3S,4R,5S)-1-(6-Ethoxyhexyl)-2-methyl-3,4,5-trihydroxypiperidine tartrate CAS No. 1001914-05-1

(2R,3S,4R,5S)-1-(6-Ethoxyhexyl)-2-methyl-3,4,5-trihydroxypiperidine tartrate

Cat. No.: B10860046
CAS No.: 1001914-05-1
M. Wt: 425.5 g/mol
InChI Key: DZRQMHSNVNTFAQ-IVGJVWKCSA-N
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Description

(2R,3S,4R,5S)-1-(6-Ethoxyhexyl)-2-methyl-3,4,5-trihydroxypiperidine tartrate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with multiple hydroxyl groups and an ethoxyhexyl chain, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5S)-1-(6-Ethoxyhexyl)-2-methyl-3,4,5-trihydroxypiperidine tartrate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Hydroxyl Groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the piperidine ring.

    Attachment of the Ethoxyhexyl Chain: This step involves alkylation reactions to attach the ethoxyhexyl chain to the piperidine ring.

    Formation of the Tartrate Salt: The final step involves the reaction of the synthesized compound with tartaric acid to form the tartrate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5S)-1-(6-Ethoxyhexyl)-2-methyl-3,4,5-trihydroxypiperidine tartrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The ethoxyhexyl chain or hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2R,3S,4R,5S)-1-(6-Ethoxyhexyl)-2-methyl-3,4,5-trihydroxypiperidine tartrate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5S)-1-(6-Ethoxyhexyl)-2-methyl-3,4,5-trihydroxypiperidine tartrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
  • (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanal

Uniqueness

(2R,3S,4R,5S)-1-(6-Ethoxyhexyl)-2-methyl-3,4,5-trihydroxypiperidine tartrate is unique due to its specific substitution pattern and the presence of the ethoxyhexyl chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

1001914-05-1

Molecular Formula

C18H35NO10

Molecular Weight

425.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(2R,3S,4R,5S)-1-(6-ethoxyhexyl)-2-methylpiperidine-3,4,5-triol

InChI

InChI=1S/C14H29NO4.C4H6O6/c1-3-19-9-7-5-4-6-8-15-10-12(16)14(18)13(17)11(15)2;5-1(3(7)8)2(6)4(9)10/h11-14,16-18H,3-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,13+,14-;1-,2-/m11/s1

InChI Key

DZRQMHSNVNTFAQ-IVGJVWKCSA-N

Isomeric SMILES

CCOCCCCCCN1C[C@@H]([C@H]([C@H]([C@H]1C)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCOCCCCCCN1CC(C(C(C1C)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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